molecular formula C15H14ClFN2OS B5780896 N-(3-chloro-4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea

N-(3-chloro-4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea

Cat. No. B5780896
M. Wt: 324.8 g/mol
InChI Key: PJDUFKAOMSSNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is synthesized using a specific method that involves the reaction of 3-chloro-4-fluoroaniline and 4-methoxybenzyl isothiocyanate. The compound has been studied for its potential use in scientific research and has shown promising results.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of the protein tyrosine phosphatase 1B, which is involved in the regulation of glucose homeostasis. Additionally, this compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to improve glucose tolerance and reduce body weight. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea in lab experiments is its high yield in the synthesis process. Additionally, this compound has shown promising results in various scientific research applications. However, one limitation of using this compound in lab experiments is the lack of information on its potential side effects and toxicity.

Future Directions

There are several future directions for the research of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea. One direction is to further explore its potential use in the treatment of cancer and diabetes. Additionally, more research is needed to determine the potential side effects and toxicity of this compound. Further studies could also investigate the potential use of this compound in other scientific research applications.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea involves the reaction of 3-chloro-4-fluoroaniline and 4-methoxybenzyl isothiocyanate. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified using various techniques, including recrystallization and column chromatography. The yield of the product is typically high, making it a suitable compound for further research.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-N'-(4-methoxybenzyl)thiourea has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, this compound has been studied for its potential use in the treatment of diabetes and obesity. It has been shown to improve glucose tolerance and reduce body weight in animal models.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2OS/c1-20-12-5-2-10(3-6-12)9-18-15(21)19-11-4-7-14(17)13(16)8-11/h2-8H,9H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDUFKAOMSSNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24796518
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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